(2E)-3-[2-(trifluoromethoxy)pyridin-4-yl]prop-2-enoic acid
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Overview
Description
(2E)-3-[2-(trifluoromethoxy)pyridin-4-yl]prop-2-enoic acid is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. The presence of a trifluoromethoxy group and a pyridine ring in its structure imparts distinctive physical and chemical characteristics, making it valuable for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . Another approach involves assembling the pyridine ring from a trifluoromethyl-containing building block . These methods require precise reaction conditions, including the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often relies on scalable synthetic routes that can be optimized for large-scale manufacturing. The choice of method depends on factors such as cost, availability of starting materials, and environmental considerations. The use of advanced fluorination techniques and efficient purification processes is crucial for producing high-quality (2E)-3-[2-(trifluoromethoxy)pyridin-4-yl]prop-2-enoic acid on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[2-(trifluoromethoxy)pyridin-4-yl]prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups within the molecule, leading to the formation of new compounds.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted pyridine derivatives .
Scientific Research Applications
(2E)-3-[2-(trifluoromethoxy)pyridin-4-yl]prop-2-enoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for investigating biological processes and interactions.
Mechanism of Action
The mechanism of action of (2E)-3-[2-(trifluoromethoxy)pyridin-4-yl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group and pyridine ring can interact with enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylpyridine: Shares the trifluoromethyl group and pyridine ring but differs in the position and type of functional groups.
2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds have a pyridine ring and exhibit similar biological activities.
Uniqueness
(2E)-3-[2-(trifluoromethoxy)pyridin-4-yl]prop-2-enoic acid is unique due to the presence of the trifluoromethoxy group, which imparts distinctive electronic and steric properties. This makes it particularly valuable for applications requiring specific reactivity and stability profiles .
Properties
Molecular Formula |
C9H6F3NO3 |
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Molecular Weight |
233.14 g/mol |
IUPAC Name |
(E)-3-[2-(trifluoromethoxy)pyridin-4-yl]prop-2-enoic acid |
InChI |
InChI=1S/C9H6F3NO3/c10-9(11,12)16-7-5-6(3-4-13-7)1-2-8(14)15/h1-5H,(H,14,15)/b2-1+ |
InChI Key |
DCRRPWBONYCDID-OWOJBTEDSA-N |
Isomeric SMILES |
C1=CN=C(C=C1/C=C/C(=O)O)OC(F)(F)F |
Canonical SMILES |
C1=CN=C(C=C1C=CC(=O)O)OC(F)(F)F |
Origin of Product |
United States |
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